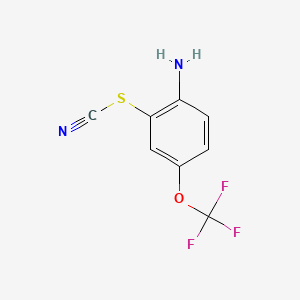
6-Methylheptanal-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylheptanal-d7 is a deuterated analog of 6-Methylheptanal, a compound with the molecular formula C8H9D7O. This compound is often used in scientific research due to its unique properties, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylheptanal-d7 typically involves the deuteration of 6-Methylheptanal. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, often utilizing specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the desired scale of production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylheptanal-d7 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Various substitution reactions can occur at the methyl group or the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products Formed
Oxidation: 6-Methylheptanoic acid
Reduction: 6-Methylheptanol
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Methylheptanal-d7 is widely used in scientific research, particularly in:
Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: In studies involving metabolic pathways and enzyme reactions.
Medicine: As a tracer in pharmacokinetic studies to understand drug metabolism.
Industry: In the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methylheptanal-d7 largely depends on its application. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the structural elucidation of complex molecules. In biological studies, it can act as a stable isotope tracer, allowing researchers to track metabolic processes and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylheptanal: The non-deuterated analog, used in similar applications but lacks the distinct NMR signals provided by deuterium.
Heptanal: A structurally similar compound but without the methyl group, used in different contexts.
6-Methylheptanoic acid: The oxidized form of 6-Methylheptanal, used in various chemical syntheses.
Uniqueness
6-Methylheptanal-d7 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and as a stable isotope tracer in biological studies. This uniqueness allows for more precise and accurate measurements in scientific research .
Propriétés
Numéro CAS |
1795020-75-5 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
135.258 |
Nom IUPAC |
6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptanal |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3/i1D3,2D3,8D |
Clé InChI |
LCEHKIHBHIJPCD-UNAVHCQLSA-N |
SMILES |
CC(C)CCCCC=O |
Synonymes |
Isocaprylic Aldehyde-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)
